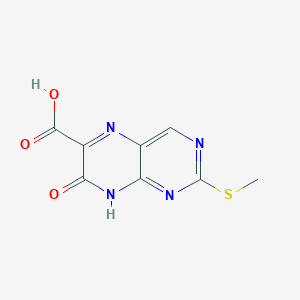
7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid is a chemical compound with the molecular formula C8H6N4O3S. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. This compound is known for its unique structure, which includes a hydroxyl group, a methylsulfanyl group, and a carboxylic acid group, making it a versatile molecule in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the pteridine ring and the incorporation of the hydroxyl, methylsulfanyl, and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound, which lacks the hydroxyl, methylsulfanyl, and carboxylic acid groups.
Folic Acid: A pteridine derivative with a p-aminobenzoic acid and glutamate moiety, essential for DNA synthesis.
Methotrexate: A folic acid analog used as a chemotherapy agent.
Uniqueness
7-Hydroxy-2-(methylsulfanyl)pteridine-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of hydroxyl, methylsulfanyl, and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H6N4O3S |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
2-methylsulfanyl-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3S/c1-16-8-9-2-3-5(12-8)11-6(13)4(10-3)7(14)15/h2H,1H3,(H,14,15)(H,9,11,12,13) |
InChI Key |
JETZJRQGZXLRJG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)NC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


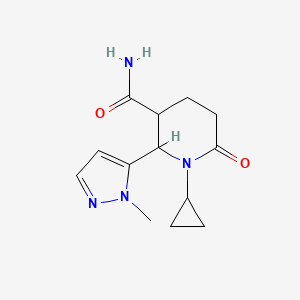
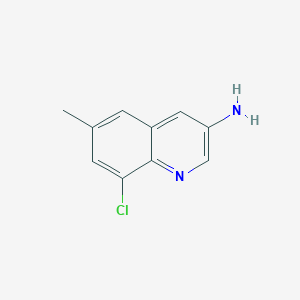
![{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B15260087.png)
![(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol](/img/structure/B15260102.png)

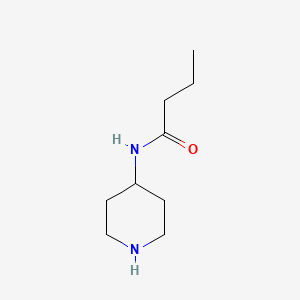
![3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B15260115.png)
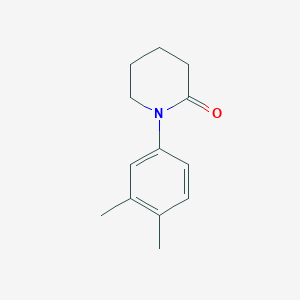





![4-[(But-2-yn-1-yl)amino]benzoic acid](/img/structure/B15260182.png)
